molecular formula C8H7F3N2O3 B13895825 Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B13895825
M. Wt: 236.15 g/mol
InChI Key: ATUPOIVWZLPFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylic acid.

    Reduction: 5-methoxy-3-(trifluoromethyl)pyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
  • 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylic acid
  • 2-methyl-5-(trifluoromethyl)pyrazine

Uniqueness

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate stands out due to the presence of both a methoxy and a trifluoromethyl group. This combination imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, enzymatic inhibition, and potential applications in disease treatment.

Chemical Structure

The compound features a pyrazine ring with methoxy and trifluoromethyl substituents, which are known to influence its biological properties. The molecular structure can be represented as follows:

Methyl 5 methoxy 3 trifluoromethyl pyrazine 2 carboxylate\text{Methyl 5 methoxy 3 trifluoromethyl pyrazine 2 carboxylate}

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Although specific data for this compound is limited, its structural analogs suggest potential efficacy in inhibiting tumor growth.

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

Note: Data sourced from related pyrazine derivatives .

Enzymatic Inhibition

The trifluoromethyl group in pyrazine derivatives has been associated with enhanced activity against various enzymes, including kinases involved in cancer progression. For example, compounds with similar structures have shown potent inhibition of c-Met and VEGFR-2 kinases, which are crucial for tumor growth and metastasis.

EnzymeIC50 (nM)
c-Met26.00
VEGFR-22.6

Note: These values indicate the potential for this compound to exhibit similar inhibitory effects on these targets .

Study on Antifungal Activity

In a comparative study, pyrazine derivatives were evaluated for their antifungal efficacy against wheat brown rust and barley powdery mildew. The trifluoromethyl-substituted pyrazines demonstrated significantly higher antifungal activity compared to their chloro-substituted counterparts, indicating that the trifluoromethyl group enhances biological activity.

Example Results:

Compound TypeActivity Level
Trifluoromethyl>10x higher activity
Chloro-substitutedBaseline

This suggests that this compound may also possess antifungal properties worth exploring further .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased potency in various biological assays. Understanding the SAR is crucial for optimizing the efficacy of this compound.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate, and how can reaction conditions be optimized for yield?

Level: Advanced
Answer:
The compound can be synthesized via a multi-step sequence starting with functionalized pyrazine intermediates. For example, methyl 5-(aminomethyl)pyrazine-2-carboxylate derivatives (e.g., [11c] in ) can undergo sulfonylation with halogenated benzenesulfonyl chlorides, followed by ester saponification and amide coupling. Optimizing the trifluoromethyl group introduction requires careful selection of fluorinating agents (e.g., trifluoromethylation reagents) and reaction conditions (e.g., anhydrous solvents, inert atmosphere). Catalytic methods using transition metals (e.g., Cu or Pd) may improve efficiency .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methoxy, trifluoromethyl, and carboxylate moieties. 19^19F NMR is essential for verifying the trifluoromethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C9_9H8_8F3_3N2_2O3_3).
  • HPLC-PDA : Purity assessment, especially for detecting hydrolyzed byproducts (e.g., free carboxylic acid) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced
Answer:
The electron-withdrawing trifluoromethyl group activates the pyrazine ring toward nucleophilic attack at the 2- and 5-positions. However, steric hindrance from the trifluoromethyl group may reduce reactivity at the adjacent 3-position. Computational studies (DFT) can predict regioselectivity, while experimental validation via kinetic assays under varying temperatures and solvents (e.g., DMF vs. THF) is recommended .

Q. What are the challenges in achieving enantiomeric purity for derivatives of this compound?

Level: Advanced
Answer:
Chiral resolution can be complicated by the planar pyrazine ring and flexible methoxy/carboxylate substituents. Strategies include:

  • Chiral Chromatography : Using cellulose-based columns (e.g., Chiralpak IA).
  • Asymmetric Synthesis : Employing enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like amide bond formation .

Q. How can researchers mitigate hydrolysis of the methyl ester group during storage or reactions?

Level: Basic
Answer:

  • Storage : Under inert atmosphere (N2_2/Ar) at –20°C, with desiccants (e.g., silica gel).
  • Reaction Conditions : Avoid protic solvents (e.g., MeOH, H2_2O); use aprotic solvents like DCM or THF. Additives like DMAP can stabilize the ester group during coupling reactions .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics analysis.
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to map binding pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .

Q. How do structural analogs (e.g., ethyl esters or chloro-substituted derivatives) compare in stability and bioactivity?

Level: Advanced
Answer:
Ethyl esters (e.g., Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate in ) exhibit higher hydrolytic stability but lower cellular permeability than methyl esters. Chloro-substituted analogs (e.g., 3-Chloro-5H-pyrrolo[2,3-b]pyrazine in ) show enhanced electrophilicity but may incur toxicity. Comparative studies require systematic SAR (Structure-Activity Relationship) assays .

Q. What safety protocols are critical when handling this compound in the lab?

Level: Basic
Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of volatile fluorinated byproducts.
  • Waste Disposal : Segregate fluorinated waste for specialized treatment (e.g., combustion with HF scrubbers) .

Q. How can contradictions in reported synthetic yields (e.g., 50% vs. 70%) be resolved?

Level: Advanced
Answer:
Discrepancies often arise from variations in:

  • Reagent Purity : Use ≥99% purity starting materials.
  • Catalyst Loading : Optimize metal catalyst ratios (e.g., Pd(OAc)2_2 at 5 mol% vs. 10 mol%).
  • Workup Procedures : Ensure rigorous extraction (e.g., pH-controlled liquid-liquid separation). Replicate methods from peer-reviewed syntheses (e.g., ) as benchmarks .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Level: Advanced
Answer:

  • LogP/D solubility : Use Schrödinger’s QikProp or ACD/Labs.
  • pKa Estimation : MarvinSketch or SPARC.
  • Docking Studies : AutoDock Vina for target binding affinity predictions. Validate with experimental data (e.g., HPLC retention times) .

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O3/c1-15-4-3-12-5(7(14)16-2)6(13-4)8(9,10)11/h3H,1-2H3

InChI Key

ATUPOIVWZLPFOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=N1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.